molecular formula C12H8N2O3S B14650204 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole CAS No. 51299-41-3

2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole

Cat. No.: B14650204
CAS No.: 51299-41-3
M. Wt: 260.27 g/mol
InChI Key: KNMJFGKNZDMAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a nitro group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with 2-amino-5-nitrobenzoxazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzothiazole
  • 2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzimidazole

Uniqueness

2-(5-Methylthiophen-2-yl)-5-nitro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

51299-41-3

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C12H8N2O3S/c1-7-2-5-11(18-7)12-13-9-6-8(14(15)16)3-4-10(9)17-12/h2-6H,1H3

InChI Key

KNMJFGKNZDMAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.